In Vivo Genotoxicity Profile of the 3,4-DMA Cation vs. Other Dimethylaniline Isomers
In a head-to-head comparison of six dimethylaniline (DMA) isomers administered intragastrically to male ddY mice at 200 mg/kg, 3,4-DMA induced significant DNA damage in bone marrow, kidney, liver, and lung at 3 h post-treatment as measured by the comet assay, but these effects were diminished to non-significant levels at the 24 h time point. In contrast, 2,6-DMA—a known rodent nasal carcinogen—produced statistically significant increases in lacZ and cII mutation frequencies in the nasal cavity in a transgenic Muta™ mouse model following repeated dosing [1].
| Evidence Dimension | Genotoxicity: DNA damage (comet assay) and mutagenic potential |
|---|---|
| Target Compound Data | 3,4-DMA (200 mg/kg, i.g.): Positive comet response in bone marrow, kidney, liver, lung at 3 h; no significant effect at 24 h; no micronucleus induction in bone marrow [1] |
| Comparator Or Baseline | 2,6-DMA: Significant increases in lacZ/cII mutation frequencies in nasal cavity (transgenic Muta™ mouse assay); 2,5-DMA also showed mutation increases [1] |
| Quantified Difference | 3,4-DMA exhibits transient, repairable DNA damage without fixed mutations, whereas 2,6-DMA induces persistent, transmissible mutations in the target organ (nasal cavity). |
| Conditions | Male ddY mice, single oral dose 200 mg/kg; comet assay at 3 and 24 h; transgenic Muta™ mice, 100 mg/kg weekly × 4 weeks; mutation analysis at 7 days post-treatment [1] |
Why This Matters
For research groups synthesizing bioactive molecules or studying structure-activity relationships among aromatic amines, the defined, non-carcinogenic mutagenicity profile of the 3,4-DMA cation provides a safer handling baseline compared to the 2,6-isomer, reducing confounding toxicological variables in cellular or in vivo assays.
- [1] Genes and Environment. (2018) Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays. 40:18. doi:10.1186/s41021-018-0106-3 View Source
